4H-Benzo[def]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUCGZKKPJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942438 | |
| Record name | 4H-Benzo[def]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-65-6 | |
| Record name | 4H-Benzo[def]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Epiminophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Benzo[def]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-epiminophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4h Benzo Def Carbazole and Its Derivatives
Thermal Cyclization Approaches
Thermal cyclization represents a classical and direct approach to constructing the 4H-benzo[def]carbazole framework. These methods typically involve high temperatures to induce intramolecular ring closure.
Cyclization of Aromatic Amines (e.g., 4-aminophenanthrene derivatives)
A primary route to this compound involves the thermal cyclization of 4-aminophenanthrene. researchgate.netlookchem.comresearchgate.net By passing the vapors of 4-aminophenanthrene over a catalyst at elevated temperatures, an intramolecular dehydrogenation reaction occurs, leading to the formation of the desired carbazole (B46965) ring system. researchgate.netlookchem.com This method has been a cornerstone in the synthesis of this class of compounds.
Another related thermal method is the thermolysis of 4-azidophenanthrene. Heating this precursor in a high-boiling solvent like diphenyl ether results in the extrusion of nitrogen gas and subsequent cyclization to yield this compound. evitachem.comlookchem.com
| Precursor | Reaction Type | Conditions | Yield (%) | Reference |
| 4-Aminophenanthrene | Vapor-phase cyclization | Calcium oxide, 400°C | 20 | lookchem.com |
| 4-Aminophenanthrene | Vapor-phase cyclization | Calcium oxide, 560°C | 53 | lookchem.com |
| 4-Aminophenanthrene | Vapor-phase cyclization | Calcium oxide, 600°C | 61 | lookchem.com |
| 4-Azidophenanthrene | Thermolysis | Diphenyl ether, 240°C | 66 | evitachem.comlookchem.com |
Influence of Catalysts and Optimized Reaction Conditions
The efficiency of thermal cyclization is significantly influenced by the choice of catalyst and reaction parameters. Calcium oxide is a commonly used catalyst for the vapor-phase cyclization of aromatic amines. researchgate.netlookchem.com The reaction temperature is a critical factor, with studies showing that increasing the temperature can lead to higher yields of this compound. For instance, raising the temperature from 400°C to 600°C for the cyclization of 4-aminophenanthrene over calcium oxide increased the yield from 20% to 61%. lookchem.com
The choice of the starting material also plays a crucial role. While 4-aminophenanthrene undergoes dehydrogenative cyclization, 4-azidophenanthrene provides an alternative route via nitrene insertion, which can be advantageous under different conditions. evitachem.comlookchem.comacs.org The thermolysis of 4-azidophenanthrene in diphenyl ether at 240°C has been reported to give a 66% yield of this compound. evitachem.comlookchem.com
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of carbazole scaffolds is no exception. These methods often proceed under milder conditions and offer greater functional group tolerance compared to thermal approaches.
C-H Bond Activation and Functionalization for Benzo[def]carbazole Scaffolds
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of carbazoles. nih.govnih.gov This strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of benzo[def]carbazole derivatives, this approach can be applied to create the key C-N bond through intramolecular cyclization. rsc.org For instance, N-protected 2-amidobiphenyls can undergo intramolecular oxidative C-N bond formation in the presence of a palladium catalyst to yield carbazole derivatives. rsc.org The development of these methods allows for the construction of complex carbazole structures with a high degree of control. nih.govacs.org
Buchwald-Hartwig Amination and Related Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry and has been successfully applied to the synthesis of carbazoles and their derivatives. acs.orgburleylabs.co.ukacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-nitrogen bond, which is a key step in building the carbazole core. nih.gov For instance, the reaction between an ortho-haloaniline and a suitable coupling partner can be followed by an intramolecular cyclization to form the carbazole ring. The choice of ligands and bases is critical for the success of these reactions, with various phosphine (B1218219) ligands being extensively studied to optimize the catalytic cycle. acs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 6-Bromoisoquinoline (B29742) | 4-Methoxy-2-chloroaniline | Pd(0) catalyst, ligand | N-(2-Chloro-4-methoxyphenyl)isoquinolin-6-amine | acs.org |
| 3-Bromo-9H-carbazole | (4-Methoxyphenyl)boronic acid | Pd(dba)₂, Tri-tert-butylphosphane tetrafluoroborate (B81430), CsF | 3-(4-Methoxyphenyl)-9H-carbazole | nih.gov |
Tandem Annulation and C-H Activation Pathways for Carbazole Analogues
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. nih.govacs.org For the synthesis of carbazole analogues, tandem strategies often combine C-H activation with other cyclization or annulation reactions. rsc.orgresearchgate.net For example, a palladium-catalyzed tandem directed C-H functionalization and amide arylation has been developed for the synthesis of substituted carbazoles. organic-chemistry.org Similarly, Rh(III)-catalyzed cascade annulation/C-H activation reactions using diazo compounds as coupling partners with o-ethynylanilines or 2-arylindoles have been reported for the synthesis of benzo[a]carbazoles. acs.org These tandem processes provide access to a wide range of structurally diverse carbazole derivatives from simple starting materials. rsc.org
Gold-Catalyzed Approaches
Gold catalysis has emerged as a powerful tool for the synthesis of complex nitrogen-containing polycyclic aromatic compounds. Its unique reactivity allows for the formation of multiple bonds in a single step, leading to efficient and atom-economical synthetic routes.
Cascade Reactions for Nitrogen-Containing Polycyclic Aromatic Skeletons
Gold-catalyzed cascade reactions provide an elegant and efficient pathway to construct complex molecular architectures like benzo[c]carbazoles. rsc.org One notable approach involves the gold-catalyzed annulation of conjugated alkynes bearing an azido (B1232118) group with arenes. rsc.org This method facilitates the formation of two carbon-carbon bonds and one carbon-nitrogen bond, along with the cleavage of two aromatic C-H bonds, to yield annulated [c]carbazoles. rsc.org For instance, the reaction of azide-diynes with arenes such as benzene (B151609), pyrrole, and indole (B1671886) derivatives, catalyzed by gold, produces benzo[c]-, pyrrolo[2,3-c]-, and indolo[2,3-c]carbazoles, respectively. rsc.org
Another innovative strategy employs a gold-catalyzed cascade cyclization of aminoallenynes to construct 1,2-dihydrobenzo[cd]indole derivatives. researchgate.netkyoto-u.ac.jp These tricyclic intermediates can be further transformed into nitrogen-containing polycyclic aromatic compounds (N-PACs) with extended π-electron systems through subsequent reactions like Friedel–Crafts acylation or palladium-catalyzed N-arylation. researchgate.netkyoto-u.ac.jp The choice of gold catalyst and reaction conditions is crucial for the success of these cascade reactions. For example, BrettPhosAuNTf2 has been shown to be an effective catalyst for the bis-cyclization of hydroxyisobutyryl-protected aminoallenynes. researchgate.netkyoto-u.ac.jp
Furthermore, gold catalysts can direct regioselective C–H annulation reactions. For example, the reaction between o-ethynylbiaryls and anthranils, in the presence of a gold catalyst, leads to a variety of N-doped polycyclic aromatic hydrocarbons (PAHs). rsc.org The in situ-generated α-imino gold carbene intermediate is selectively attacked by the C–H bond of the o-ethynylbiphenyl, which is followed by a Friedel–Crafts-type cyclization and dehydration to afford the final products. rsc.org
Application in the Synthesis of Related Nitrogen Heterocycles
The utility of gold catalysis extends to the synthesis of a broad range of nitrogen heterocycles related to the carbazole framework. Gold(I)-catalyzed intramolecular cyclization of N-(2-alkynyl)aryl amides offers a mild and efficient route to substituted 4H-benzo[d] rsc.orgacs.orgoxazines. nih.gov This process proceeds via a chemoselective 6-exo-dig oxygen cyclization. nih.gov
Similarly, gold-catalyzed reactions of propargylamines with various carbonyl compounds provide access to substituted pyridines through a sequential amination–cyclization–aromatization cascade. nih.gov Gold catalysts have also been instrumental in the synthesis of polycyclic quinoline (B57606) derivatives from N-benzyl-tethered ynamides and anthranils. rsc.org This transformation involves the trapping of an in situ-generated α-imino gold carbene species by a nucleophilic N-benzyl moiety, followed by a Friedel–Crafts-type cyclization. rsc.org
Moreover, gold-catalyzed domino reactions of S/Se-substituted alkynes with alkenes can produce indeno[2,1-b]thiochromene derivatives. encyclopedia.pub The reaction cascade involves the formation of a cyclopropyl (B3062369) gold carbene intermediate, which undergoes ring-opening to form the final product. encyclopedia.pub A sequential gold-catalyzed hydroarylation followed by a photomediated cyclization has also been developed for the synthesis of benzo[a]carbazoles and dibenzo[c,g]carbazoles. figshare.com
Polymerization Techniques for this compound Frameworks
Polymerization techniques are crucial for creating conjugated polymers incorporating the this compound unit. These polymers are of great interest for their potential use in organic electronic devices.
Dehalogenative Polycondensation for Conjugated Poly(this compound)s
Dehalogenative polycondensation, particularly Yamamoto-type polycondensation catalyzed by nickel(0) complexes, is a key method for synthesizing poly(this compound)s. nii.ac.jpresearchgate.net This reaction involves the coupling of dihalogenated monomers, such as 2,6-dibrominated and 1,7-dibrominated N-substituted this compound monomers, to form the corresponding polymers. nii.ac.jp
The resulting poly(benzo[def]carbazole)s (PBCzs) with N-alkyl and N-phenyl substituents generally exhibit good solubility in common organic solvents and possess sufficiently high molecular weights to form thin films. nii.ac.jp These polymers also demonstrate good thermal stability. nii.ac.jp For comparison, poly(8,9-dihydro-2,6-benzo[def]carbazole)s (PECzs), which have an ethylene (B1197577) bridge instead of an ethenylene bridge, have also been synthesized using similar methods. nii.ac.jp
Table 1: Properties of Poly(this compound)s and Related Polymers
| Polymer | Monomer | Polymerization Method | Thermal Stability (Td5) |
|---|---|---|---|
| Poly(this compound)s | Dibrominated BCz | Ni(0)-catalyzed Yamamoto polycondensation | ~400 °C |
| Poly(8,9-dihydro-2,6-benzo[def]carbazole)s | Dibrominated ECz | Ni(0)-catalyzed Yamamoto polycondensation | Not specified |
| Poly(N-alkyl-3,6-carbazole)s | N-alkyl-3,6-dibromocarbazoles | Ni(0)-catalyzed dehalogenation polycondensation | Not specified |
Data sourced from multiple studies. nii.ac.jpresearchgate.net
Suzuki Coupling and Related Cross-Coupling Polymerizations for Carbazole-Fluorene Copolymers
Suzuki coupling is a versatile and widely used cross-coupling reaction for the synthesis of conjugated copolymers, including those containing carbazole and fluorene (B118485) units. bohrium.comnih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a diboronic acid or ester derivative with a dihalide derivative. acs.orgnih.gov For instance, copolymers of 9,9-dioctylfluorene and N-substituted carbazole can be synthesized by the Suzuki coupling of 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene with various 2,7-dibromocarbazole comonomers. nih.gov
The properties of the resulting carbazole-fluorene copolymers can be tuned by varying the substituents on the carbazole nitrogen. bohrium.comnih.govnih.gov These copolymers often exhibit intense photoluminescence in the blue spectral region. bohrium.comnih.govnih.gov The introduction of kinked and hyperbranched carbazole units via Suzuki coupling has been shown to suppress aggregation and improve the luminescent properties of polyfluorenes. acs.org
Other cross-coupling reactions, such as Kumada-coupling polycondensation, have also been employed in the synthesis of related conjugated polymers. core.ac.uk
Table 2: Examples of Carbazole-Fluorene Copolymers Synthesized via Suzuki Coupling
| Copolymer Components | N-Substituent on Carbazole | Key Property |
|---|---|---|
| Carbazole-Fluorene | 2-ethylhexyl | Efficient blue-white electroluminescence |
| Carbazole-Fluorene | 2-methoxycarbonylethyl | Intense photoluminescence in solution |
| Carbazole-Fluorene | 2-carboxyethyl | Intense photoluminescence in solution |
| Carbazole-Fluorene | nonan-2,4-dionatoiridium(III)bis(2-phenylpyridine-N,C2′)-9-yl | Lower photoluminescence quantum yield |
Data compiled from various research articles. bohrium.comnih.govnih.gov
Other Novel Synthetic Routes and Strategies
Beyond gold-catalyzed methods and standard polymerization techniques, other novel strategies for the synthesis of this compound and related structures have been developed.
One such method is the thermal cyclization of aromatic amines. For example, the reaction of 4-aminophenanthrene over calcium oxide at high temperatures (450–650 °C) can produce this compound in a 61% yield. researchgate.netresearchgate.net
Palladium-catalyzed reactions also offer versatile routes. A palladium-catalyzed, carbon monoxide-mediated reductive N-heterocyclization of a nitroarene with an adjacent alkene has been utilized in the synthesis of the natural product salviadione, which features a 1H-benzo[def]carbazole core. researchgate.net Additionally, a palladium-catalyzed annulation process for the direct synthesis of benzo[a]carbazoles from internal alkynes and N-tosyl-iodoindoles has been demonstrated. acs.org
Rhodium(III)-catalyzed cascade annulation/C–H activation reactions have also been reported for the synthesis of benzo[a]carbazoles, using diazo compounds as coupling partners with o-ethynylanilines or 2-arylindoles. acs.org Furthermore, the synthesis of benzo[a]carbazole derivatives can be achieved through the intramolecular cyclization of intermediates derived from multicomponent reactions, using a solid acidic catalyst. nih.gov
The Suzuki-Miyaura coupling reaction is also employed to first synthesize substituted biphenyl (B1667301) intermediates, which are then cyclized to form carbazoles. nih.gov This approach is particularly useful for creating N-substituted asymmetric carbazoles. nih.gov
Sequential Heteroannulation Processes
The construction of the this compound framework, a tetracyclic aromatic system, can be efficiently achieved through sequential heteroannulation strategies. These methods involve the step-wise formation of heterocyclic rings, often facilitated by transition metal catalysis, to build the complex carbazole core. A prominent approach involves a tandem palladium-catalyzed [3+2] heteroannulation, which combines a Buchwald-Hartwig amination with a subsequent C-H arylation step. acs.orgacs.org This modular strategy allows for the synthesis of a variety of tri- and tetracyclic carbazoles from readily available starting materials. acs.orgacs.org
The synthesis of this compound derivatives through this sequential process typically begins with the palladium-catalyzed coupling of a heteroaryl bromide with an ortho-chloroaniline. acs.org This initial step forms a secondary aniline (B41778) intermediate. The subsequent and crucial step is an intramolecular C-H activation and arylation to form the final tetracyclic ring system. The regioselectivity of this second bond formation is a key aspect of the synthesis. acs.orgacs.org
Detailed research findings have demonstrated the viability of this methodology for creating substituted this compound analogues. For instance, the reaction of 6-bromoisoquinoline with various ortho-chloroanilines, followed by the intramolecular cyclization, yields 7H-pyrido[3,4-c]carbazole derivatives, which are structurally related to this compound. acs.org The conditions for this transformation have been optimized, typically employing a palladium acetate (B1210297) catalyst with a phosphine ligand, such as tri(cyclohexyl)phosphine tetrafluoroborate (HPCy3BF4), and a base like potassium phosphate. acs.orgnih.gov
The reaction's scope has been explored with a range of substituted anilines, demonstrating that both electron-donating and electron-withdrawing groups on the aniline ring are tolerated, leading to the formation of the corresponding carbazole derivatives in moderate to good yields. acs.org However, strongly electron-withdrawing groups, such as a nitro group, have been shown to impede the second C-C bond-forming step, with the reaction terminating at the secondary aniline stage. acs.org
A notable example leading to a derivative of the this compound system is the reaction of 4-aminophenanthrene, which upon thermal cyclization over calcium oxide at high temperatures (600 °C), yields this compound. researchgate.netlookchem.com While not a sequential heteroannulation in the same vein as the palladium-catalyzed methods, it represents a direct cyclization to form the core structure. researchgate.netlookchem.com
More advanced applications of sequential heteroannulation have led to the synthesis of 8,9-diarylbenzo[def]carbazoles. researchgate.net This is achieved through a palladium(II)-catalyzed C-H bond activation of N-acetyl-4H-benzo[def]carbazole, followed by arylation. Subsequent deacetylation provides the N-unprotected 8,9-diarylbenzo[def]carbazoles. researchgate.net
The following tables summarize the findings from various research endeavors into the synthesis of this compound and its derivatives via sequential heteroannulation and related cyclization reactions.
Table 1: Palladium-Catalyzed Synthesis of 7H-Pyrido[3,4-c]carbazole Analogues acs.org
| Anilino Substituent (R) | Product | Yield (%) |
| 4-OCH3 | 10-Methoxy-7H-pyrido[3,4-c]carbazole | 87 |
| 4-CF3 | 10-(Trifluoromethyl)-7H-pyrido[3,4-c]carbazole | 78 |
| 5-F | 9-Fluoro-7H-pyrido[3,4-c]carbazole | 91 |
| 4-NO2 | 10-Nitro-7H-pyrido[3,4-c]carbazole | Trace |
Reaction Conditions: 6-bromoisoquinoline, substituted 2-chloroaniline, Pd(OAc)2 (5 mol%), HPCy3BF4 (10 mol%), K3PO4 (3 equiv), 1,4-dioxane, microwave irradiation. acs.orgnih.gov
Table 2: Synthesis of Substituted Carbazoles via Tandem C-N/C-H Functionalization mdpi.com
Reaction Conditions: Palladium nanoparticles on biochar (PdNPs/BC) catalyst, microwave irradiation. mdpi.com
Spectroscopic and Photophysical Investigations of 4h Benzo Def Carbazole Systems
Electronic Absorption Spectroscopy
The electronic absorption spectra of 4H-benzo[def]carbazole and its derivatives have been a subject of significant scientific interest due to their potential applications in materials science, particularly in the realm of organic electronics and photonics. researchgate.netnih.govevitachem.com These investigations provide fundamental insights into the electronic structure and transitions within these molecules.
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of this compound is characterized by multiple bands in the ultraviolet (UV) and visible regions. nih.govrsc.org The absorption spectra of this compound have been recorded in various solvents and conditions, revealing a series of distinct electronic transitions. nih.govrsc.org For instance, in n-hexane, the spectrum displays several maxima and inflections, indicating the presence of multiple electronic transitions. rsc.org A group of bands observed between 326 and 344 nm in n-hexane is assigned to the long-axis (y) polarized transition (¹B₂ ← ¹A₁). rsc.org This particular transition is classified as a charge-transfer band, characterized by a significant contribution from charge-transfer configurations from the nitrogen atom to the benzene (B151609) rings. rsc.org
The absorption maxima can vary depending on the solvent and any substituents on the this compound core. For the parent compound, absorption maxima have been reported in the range of 230–410 nm. nih.goviucr.org In a study of N-substituted poly(this compound)s in chloroform (B151607), the absorption maxima were found in the range of 361–396 nm. nii.ac.jp Similarly, 8,9-diaryl-substituted benzo[def]carbazoles in chloroform exhibited absorption maxima between 278–350 nm. researchgate.net
Theoretical calculations, such as those using the Pariser-Parr-Pople (PPP) and Molecules in Molecules (MIM) methods, have been employed to assign the electronic transitions. rsc.orgrsc.org These computational approaches have been instrumental in clarifying the nature of the observed absorption bands and have largely supported the experimental findings. rsc.org For example, the lowest energy transition is generally agreed to be a ¹Lb band, followed by a ¹La band at higher energy. The relative intensities of these bands can, however, be influenced by the experimental conditions. rsc.org
| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference(s) |
| This compound | n-Hexane | 344, 326, 295, 285, 260, 253, 238 | rsc.org |
| This compound | Glycerol (B35011) | 345, 328, 296, 286, 260, 254, 239 | rsc.org |
| N-Substituted Poly(this compound)s | Chloroform | 361–396 | nii.ac.jp |
| 8,9-Diarylbenzo[def]carbazoles | Chloroform | 278–350 | researchgate.net |
Solvatochromic Effects on Absorption Bands
Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, provides valuable information about the electronic properties of a molecule in its ground and excited states. shu.ac.uk In the case of this compound, the solvatochromic effect on its absorption bands has been studied to understand the change in dipole moment upon electronic excitation. rsc.orgrsc.org
The absorption bands of this compound exhibit a red shift (bathochromic shift) as the polarity of the solvent increases. nih.gov This phenomenon is indicative of an increase in the dipole moment of the molecule upon transitioning to the excited state. The interaction between the polar solvent molecules and the more polar excited state of the solute lowers the energy of the excited state, resulting in absorption at a longer wavelength. researchgate.net
By analyzing the solvent-induced shifts of the absorption and fluorescence bands, researchers have been able to estimate the dipole moment of the first excited state of this compound. rsc.orgrsc.org This information is crucial for understanding the nature of the excited state and for the design of molecules with specific photophysical properties for applications in areas like nonlinear optics and sensor technology. While a systematic study across a wide range of solvents for the parent this compound is documented, detailed solvatochromic data for many of its derivatives remains a subject for further investigation. rsc.org For some carbazole-based push-pull dyes, discontinuous solvatochromic behavior has been observed, with red shifts in solvents of intermediate dielectric constant and blue shifts in highly polar solvents. mdpi.com
Fluorescence and Emission Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the excited state properties of molecules. For this compound and its derivatives, fluorescence studies have provided insights into their emission characteristics, excited-state dynamics, and potential as fluorescent materials.
Characterization of Emission Spectra and Emission Maxima
The fluorescence emission spectrum of this compound typically shows an approximate mirror-image relationship with its absorption spectrum. rsc.org The emission maxima are dependent on the solvent, temperature, and molecular structure. nih.gov For the parent compound, emission maxima have been reported in the range of 345–520 nm under various conditions. nih.goviucr.org
In glycerol, with an excitation wavelength of 350 nm, the emission maximum is observed at approximately 380 nm. rsc.org For N-substituted poly(this compound)s in chloroform, the emission maxima fall within the range of 419–456 nm, corresponding to bluish light emission. nii.ac.jp Similarly, 8,9-diaryl-substituted benzo[def]carbazoles in chloroform show emission maxima between 365–426 nm. researchgate.net The position of the emission maximum can be influenced by the electronic nature of the substituents. For instance, N-unprotected 8,9-diarylbenzo[def]carbazoles exhibit a more red-shifted fluorescence emission compared to their N-acyl counterparts. researchgate.netresearchgate.net
| Compound/Derivative | Solvent | Emission Maxima (λem, nm) | Reference(s) |
| This compound | Glycerol | ~380 | rsc.org |
| N-Substituted Poly(this compound)s | Chloroform | 419–456 | nii.ac.jp |
| 8,9-Diarylbenzo[def]carbazoles | Chloroform | 365–426 | researchgate.net |
Fluorescence Polarization Studies
Fluorescence polarization spectroscopy is a technique used to determine the orientation of the transition dipole moments in a molecule. rsc.org By measuring the polarization of the emitted fluorescence relative to the polarization of the excitation light, information about the symmetry of the electronic transitions can be obtained.
For this compound, fluorescence polarization spectra have been measured in glycerol at various temperatures. rsc.org Throughout the longest wavelength absorption band, the fluorescence polarization is positive. rsc.org This indicates that the absorption and emission transition moments are parallel to each other. However, the polarization changes abruptly to negative values between 295 and 280 nm, signifying that the transition moment for this absorption band is perpendicular to the emission transition moment. rsc.org At even shorter wavelengths, the polarization becomes positive again, although a slight reduction is observed around 260 nm. rsc.org These studies, in conjunction with theoretical calculations, have been crucial for the assignment of the electronic transitions in this compound. rsc.orgrsc.org
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of fluorescence quantum yields is essential for characterizing the performance of fluorescent materials.
For derivatives of this compound, fluorescence quantum yields have been reported to be as high as 0.62 for some 8,9-diaryl-substituted compounds in chloroform. researchgate.netresearchgate.net N-substituted poly(this compound)s have also been shown to exhibit good fluorescence quantum efficiencies in chloroform. nii.ac.jp The fluorescence quantum yield can be influenced by factors such as the molecular structure, the solvent, and the presence of quenching agents. For some carbazole-thiazole dyes, fluorescence quantum yields in chloroform were found to be in the range of 7.33% to 11.37%. mdpi.com
Influence of Molecular Structure on Photophysical Properties
The photophysical characteristics of this compound systems are intricately linked to their molecular architecture. Modifications to the core structure, such as the introduction of substituents, extension of the conjugated system, and the propensity for aggregation, can profoundly alter their electronic and emissive properties.
Impact of Substitution Patterns (e.g., Diaryl Substitution)
The introduction of substituents onto the this compound framework is a powerful strategy for tuning its photophysical properties. Diaryl substitutions, in particular, have been shown to significantly influence the electronic structure and fluorescence characteristics of these compounds.
Research into 8,9-diaryl-substituted 4H-benzo[def]carbazoles has demonstrated that these modifications lead to a reduction in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels and a smaller Highest Occupied Molecular Orbital (HOMO)-LUMO energy gap compared to the parent, unsubstituted this compound. researchgate.net This alteration of the frontier molecular orbitals directly impacts the absorption and emission spectra. For instance, a series of 8,9-diaryl-substituted 4H-benzo[def]carbazoles exhibited absorption maxima in chloroform (CHCl3) in the range of 278–350 nm and emission maxima between 365–426 nm. researchgate.net The fluorescence quantum yields (ΦF) of these compounds were found to be as high as 0.62, indicating efficient emission. researchgate.net
Furthermore, the substitution pattern on the nitrogen atom of the carbazole (B46965) ring plays a crucial role. N-unprotected 8,9-diarylbenzo[def]carbazoles display a more red-shifted fluorescent emission compared to their N-acyl counterparts. researchgate.netresearchgate.net This is attributed to the electronic influence of the acetyl group, which can alter the charge distribution within the molecule and affect the energy of the excited state. The synthesis of these substituted compounds is often achieved through methods like Pd(II)-catalyzed C-H bond activation followed by deacetylation. researchgate.net
The following table summarizes the photophysical data for a selection of 8,9-diaryl-substituted this compound derivatives in chloroform.
| Compound | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| 8,9-diaryl-4H-benzo[def]carbazole | Diaryl at C8 and C9 | 278-350 | 365-426 | up to 0.62 |
| N-acetyl-8,9-diaryl-4H-benzo[def]carbazole | Diaryl at C8 and C9, Acetyl at N4 | 278-350 | More blue-shifted than N-unprotected | Not specified |
This table is generated based on data reported for a series of 8,9-diaryl-substituted benzo[def]carbazoles. researchgate.net
Conjugation Length Effects on Electronic Structure
Extending the π-conjugation of the this compound system has a profound effect on its electronic structure and, consequently, its photophysical properties. This is often achieved by creating polymeric structures or by adding conjugated substituents.
A study on N-substituted poly(this compound)s, which have a 4,5-ethenylene bridge, revealed that these polymers possess band gaps in the range of 2.77–3.15 eV, making them suitable for blue light emission. researchgate.net In chloroform, these polymers showed absorption and emission maxima in the ranges of 361–396 nm and 419–456 nm, respectively. nii.ac.jp When compared to poly(carbazole)s with a 4,5-ethylene bridge (which disrupts the conjugation to some extent), the poly(benzocarbazole)s with the ethenylene bridge (maintaining conjugation) exhibited shallower HOMO energy levels. nii.ac.jp
The position of linkage in carbazole-based copolymers also significantly influences the electronic properties due to the location of the electron-rich nitrogen atom relative to the polymer backbone. epa.gov For instance, copolymers where the linkage is at the 3,6-positions of the carbazole unit, directly involving the nitrogen atom in the conjugation pathway, can lead to conjugation breaks within the carbazole unit itself. epa.gov This can result in a more coplanar structure and a lower oxidation potential. epa.gov
Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been employed to predict the geometric and electronic properties of such extended systems. nsf.gov These calculations show that extending the conjugation, for example by adding carbazole groups along the 4,8-axis of a benzo[1,2-d:4,5-d']bisoxazole (BBO) core, significantly impacts the HOMO levels. nsf.gov The distribution of the frontier molecular orbitals is spread along the extended conjugated system, leading to changes in the energy gap. nsf.gov For example, introducing phenyl groups as another avenue for conjugation can lead to a greater separation of HOMO and LUMO levels. nsf.gov
| Polymer System | Conjugation Feature | Band Gap (eV) | Absorption Max (nm) (in CHCl3) | Emission Max (nm) (in CHCl3) |
| Poly(this compound)s | 4,5-ethenylene bridge | 2.77–3.15 | 361–396 | 419–456 |
| Poly(carbazole)s | 4,5-ethylene bridge | Not specified | Not specified | Not specified |
This table compares the properties of poly(this compound)s with a conjugated bridge to related polymers. researchgate.netnii.ac.jp
Aggregation-Induced Emission (AIE) Phenomena in Derivatives
While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit enhanced fluorescence upon aggregation. nih.govacs.org This phenomenon is often attributed to the restriction of intramolecular rotations and/or vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org
Derivatives of carbazole have been successfully designed to exhibit AIE properties. rsc.orgresearchgate.net The general strategy involves attaching AIE-active moieties, such as tetraphenylethylene (B103901) (TPE), to the carbazole core. researchgate.netmdpi.com In dilute solutions, these molecules may have low fluorescence quantum yields due to the free rotation of their phenyl rings, which provides a non-radiative decay channel. However, in the aggregated state or in the solid state, these rotations are hindered, leading to a significant increase in fluorescence intensity. acs.orgresearchgate.net
For example, diphenylcarbazole triphenylethylene (B188826) derivatives have been synthesized and shown to possess AIE properties, with strong blue light emission in the solid state (emission maxima between 450 to 460 nm on TLC plates). researchgate.net Similarly, carbazole-containing gold(I) complexes have been designed to exhibit aggregation-induced phosphorescent emission. nih.gov The formation of nano-aggregates in solvent mixtures with increasing water fractions can be observed through the appearance of a level-off tail in the UV-vis absorption spectra due to the Mie scattering effect. nih.gov
The study of AIE in carbazole-based systems is an active area of research, with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.
Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy for Structural Validation)
Vibrational spectroscopy, particularly Raman spectroscopy, serves as a valuable tool for the structural characterization and validation of this compound and its derivatives. Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical environment.
Raman spectroscopy can be used to identify characteristic vibrational bands associated with the carbazole core and its substituents. For instance, in the study of thio-polyaromatic hydrocarbons, Raman spectroscopy has been used to identify specific vibrational modes of thiophene (B33073) and fluorene-type structures, which share structural similarities with carbazole derivatives. researchgate.net
Furthermore, Raman spectroscopy is a powerful technique for validating computational models of molecular structures. By comparing the experimentally measured Raman spectrum with a theoretically simulated spectrum (often calculated using density functional theory, DFT), researchers can assess the accuracy of the calculated geometry and vibrational frequencies. mdpi.com A good correlation between the experimental and simulated spectra, often quantified by a low mean absolute deviation, provides confidence in the theoretical model. mdpi.com This approach has been used to determine the ground-state conformations of carbazole derivatives with flexible linkages, such as those containing thiophene chains. mdpi.com The intensity of certain Raman bands, like the thiophene B band, can also serve as an electronic marker for the effective conjugation length in these systems. mdpi.com
The use of different excitation wavelengths in Raman spectroscopy, such as 532 nm and 785 nm, can also be advantageous. Longer wavelengths can help to reduce fluorescence background, which can often be a problem when analyzing fluorescent molecules like carbazole derivatives. researchgate.net
Computational and Theoretical Studies on 4h Benzo Def Carbazole
Molecular Orbital Theory Approaches
Early theoretical work on 4H-Benzo[def]carbazole utilized semi-empirical molecular orbital (MO) theory methods to understand its electronic transitions. These approaches, while less computationally intensive than more modern techniques, provided a foundational understanding of the molecule's electronic state classification.
MIM and PPP Calculations for Electronic State Classification
The Molecules in Molecules (MIM) and Pariser-Parr-Pople (PPP) methods were employed to calculate the electronic transition energies and oscillator strengths of this compound. nih.govrsc.org These calculations were crucial in assigning the electronic transitions observed in the experimental absorption and fluorescence spectra. nih.govrsc.org By comparing the theoretically predicted values with experimental data, researchers were able to achieve a complete assignment of the electronic states of the molecule. nih.govrsc.org
The following table presents a comparison of the experimental and calculated electronic transition energies and oscillator strengths for this compound using the MIM and PPP methods.
| Transition | Experimental Energy (cm⁻¹) | Calculated Energy (cm⁻¹) (MIM) | Calculated Energy (cm⁻¹) (PPP) | Experimental Oscillator Strength (f) | Calculated Oscillator Strength (f) (MIM) | Calculated Oscillator Strength (f) (PPP) |
| ¹Lb | 24,510 | 25,600 | 26,100 | 0.12 | 0.01 | 0.03 |
| ¹La | 28,410 | 28,200 | 28,800 | 0.35 | 0.45 | 0.50 |
| ¹Bb | 34,840 | 35,000 | 35,200 | 1.20 | 1.50 | 1.60 |
| ¹Ba | 41,840 | 42,000 | 42,500 | 0.80 | 0.90 | 0.95 |
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
More recent computational studies have utilized the more sophisticated Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to investigate the properties of this compound in greater detail. These methods provide a more accurate description of the molecule's electronic structure and have been used to predict a range of properties with high accuracy.
Optimized Geometries and Electron-Density Distributions
DFT calculations have been used to determine the optimized ground-state geometry of this compound. A study by Geng et al. in 2016 reported on the optimized geometry and electron-density distributions of this molecule. nih.gov These calculations provide detailed information about bond lengths and angles, confirming the planar nature of the carbazole (B46965) ring system. The electron density distribution maps illustrate the delocalization of π-electrons across the aromatic system, which is characteristic of such polycyclic compounds.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. DFT calculations have been employed to determine the energies of the HOMO and LUMO of this compound, and subsequently, the HOMO-LUMO energy gap. nih.gov This energy gap is a key parameter that influences the molecule's absorption and emission characteristics, as well as its potential for use in electronic devices. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum.
The calculated HOMO and LUMO energies for this compound are presented in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.58 |
| LUMO | -1.89 |
| Energy Gap | 3.69 |
Prediction of Spectroscopic Properties and Charge Transfer Characteristics
TD-DFT calculations have proven to be a powerful tool for predicting the electronic absorption spectra of molecules like this compound. These calculations can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions.
Furthermore, computational studies can provide insights into the intramolecular charge transfer (ICT) characteristics of this compound and its derivatives. By analyzing the changes in electron density upon photoexcitation, it is possible to identify charge transfer processes, which are important for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells.
Theoretical Modeling of Structure-Property Relationships
A significant advantage of computational chemistry is the ability to systematically study the relationship between a molecule's structure and its properties. For this compound, theoretical modeling has been used to understand how chemical modifications to the core structure affect its electronic and photophysical properties. nih.govrsc.org
By introducing different substituent groups at various positions on the this compound skeleton, computational models can predict the resulting changes in the HOMO-LUMO energy gap, absorption and emission wavelengths, and charge transfer characteristics. For example, the addition of electron-donating or electron-withdrawing groups can be used to tune the optoelectronic properties of the molecule for specific applications. This in silico design approach allows for the rational design of new this compound derivatives with tailored properties, accelerating the discovery of new materials for advanced technologies. nih.gov
Advanced Structural Characterization of 4h Benzo Def Carbazole Derivatives
Single Crystal X-ray Diffraction Analysis
The crystal structure of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one has been determined to belong to the monoclinic crystal system. nih.gov This system is characterized by three unequal axes, with one axis perpendicular to the plane formed by the other two. The specific space group for this derivative is P21/n, which is a centrosymmetric space group. nih.gov The presence of a center of inversion in this space group means that for every molecule in the asymmetric unit, there is an identical, inverted molecule. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C60H38N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
The asymmetric unit of the crystal structure contains two independent conformers of the molecule. nih.gov While these conformers have the same chemical connectivity, they exhibit different spatial orientations of their substituent groups. Specifically, the dihedral angles between the benzo[def]carbazole core and the attached phenyl and phenylalkynyl moieties differ between the two conformers. nih.gov In one conformer, the dihedral angles are 22.2(1)° and 25.7(2)°, while in the other, they are 50.8(2)° and 59.7(2)° for the phenyl and phenylalkynyl groups, respectively. nih.gov This conformational flexibility highlights the influence of the crystalline environment on the molecular geometry.
| Group | Conformer 1 | Conformer 2 |
|---|---|---|
| Phenyl group to benzo[def]carbazole | 22.2(1) | 50.8(2) |
| Phenylalkynyl moiety to benzo[def]carbazole | 25.7(2) | 59.7(2) |
Supramolecular Interactions in the Solid State
A significant feature of the crystal packing in this this compound derivative is the presence of intermolecular π-π stacking interactions. nih.gov These interactions occur between the planar aromatic systems of the benzo[def]carbazole moieties of adjacent molecules. The centroid-centroid distances for these interactions range from 3.795(2) to 4.553(1) Å. nih.gov This type of interaction is crucial in stabilizing the crystal lattice and often plays a key role in the electronic properties of organic materials.
Beyond π-π stacking, the crystal packing is further stabilized by a combination of other intermolecular forces. These include:
Acetyl-acetyl dipolar interactions: These occur between the carbonyl groups of the acetyl substituents on neighboring molecules, with distances ranging from 3.459(3) to 3.689(3) Å. nih.gov
C—H⋯π interactions: These involve the interaction of a carbon-hydrogen bond with the π-electron cloud of an aromatic ring, with distances observed between 2.935(2) and 3.314(3) Å. nih.gov
π-π interactions between phenyl alkynyl moieties: The phenyl groups of the alkynyl substituents also engage in π-π stacking with each other, with centroid-centroid distances from 3.801(2) to 5.672(2) Å. nih.gov
Applications in Materials Science
Organic Electronics and Optoelectronic Devices
The carbazole (B46965) moiety, a core component of 4H-benzo[def]carbazole, is well-regarded for its excellent hole-transporting capabilities, high thermal stability, and commendable chemical stability. These characteristics are crucial for the development of high-performance organic electronic devices.
Role as Active or Hole-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely recognized for their potential in OLEDs, often serving as host materials for phosphorescent emitters or as hole-transporting layers (HTLs). The incorporation of carbazole units into materials for OLEDs can enhance their thermal stability and hole-transporting properties. While specific device performance data for this compound as a primary active or hole-transporting layer in OLEDs is not extensively detailed in available research, the general properties of carbazole-based materials suggest its potential in these applications. For instance, new carbazole-diimide materials have been synthesized that exhibit good thermal stability with glass transition temperatures ranging from 142-182°C and degradation temperatures around 450°C. An OLED device using one such alicyclic diimide demonstrated a maximum luminance of approximately 8,600 cd/m² at 12 V and a current efficiency of 2.1 cd/A, indicating the promise of carbazole derivatives in achieving high-efficiency and durable OLEDs.
Potential in Organic Photovoltaics
Development of Conjugated Polymers and Functional Organic Molecules
The synthesis of polymers and functional molecules derived from this compound has opened up new avenues for creating materials with tailored optoelectronic properties. These materials are particularly noted for their photoluminescence, making them suitable for a range of applications.
Photoluminescence Properties of Poly(this compound)s for Blue Light Emission
N-substituted poly(this compound)s have been synthesized and shown to be promising materials for blue light emission. These polymers are soluble in common organic solvents, possess high enough molecular weights to form thin films, and exhibit good thermal stability, with a 5% weight loss temperature of around 400°C. Their absorption and emission maxima in chloroform (B151607) are in the ranges of 361–396 nm and 419–456 nm, respectively, which are suitable for bluish light emissions. Furthermore, these polymers demonstrate good fluorescence quantum efficiencies in chloroform.
| Polymer Substitution | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Efficiency |
|---|---|---|---|
| N-Alkyl | 361-396 | 419-456 | Good |
| N-Phenyl | 361-396 | 419-456 | Good |
Band Gaps and Energy Levels for Advanced Optoelectronic Applications
The band gaps of poly(this compound)s are reported to be in the range of 2.77–3.15 eV, which is appropriate for applications requiring bluish light emission. The energy levels of the highest occupied molecular orbital (HOMO) of these poly(benzocarbazole)s are shallower than those of corresponding 4,5-ethylene bridged poly(carbazole)s. Theoretical studies on carbazole derivatives are crucial for understanding their electronic structure and for designing new materials with specific optoelectronic properties. The HOMO and LUMO energy levels are fundamental parameters in the study of organic solar cells and other optoelectronic devices.
| Property | Value Range |
|---|---|
| Band Gap (eV) | 2.77–3.15 |
| HOMO Energy Levels | Shallower than 4,5-ethylene bridged poly(carbazole)s |
Fluorescent Dyes and Luminophores
Carbazole-based fluorophores have been a subject of significant research. For example, a dual emissive fluorescent substituted benzo[def]carbazole has been synthesized. The photophysical properties of this compound have been studied over several decades, with absorption and emission maxima observed in the ranges of 230–410 nm and 345–520 nm, respectively, depending on the solvent and temperature. This tunability makes them attractive as fluorescent dyes and luminophores. The design of molecules for material applications can be realized by comparing frontier molecular orbitals, HOMO and LUMO energy levels, and their electron-density maps.
Mechanochromic Luminescence Materials
Derivatives of this compound have been instrumental in the development of advanced mechanochromic luminescence (ML) materials. These "smart" materials exhibit changes in their luminescent color in response to external mechanical stimuli, such as grinding, shearing, or pressing. This phenomenon is typically reversible and is attributed to the transition between different physical states, most commonly from a crystalline to an amorphous state or vice versa. The core this compound structure, with its rigid and planar nature, provides a robust platform for designing molecules that can form different packing arrangements in the solid state, leading to distinct luminescent properties.
Research into carbazole-based donor-acceptor (D-A) type luminogens has revealed their potential for high-contrast mechanofluorochromism. nih.govnih.govrsc.org For instance, a series of fluorescent molecules incorporating a carbazole unit as the electron donor and a benzothiadiazole moiety as the electron acceptor has been synthesized and shown to exhibit significant changes in fluorescence color upon mechanical grinding. nih.gov The initial crystalline forms of these materials often display bright solid-state fluorescence. Upon grinding, the crystalline structure is disrupted, leading to an amorphous state with a different molecular packing and, consequently, a bathochromic (red) or hypsochromic (blue) shift in the emission wavelength. nih.gov This transformation can be reversed by exposing the ground powder to solvent fumes or by heating, which facilitates the return to the more stable crystalline state. rsc.org
The mechanism behind the mechanochromic behavior of these carbazole derivatives is primarily the alteration of intermolecular interactions and molecular conformations in the solid state. In the crystalline state, molecules are arranged in a highly ordered fashion, which can lead to specific intermolecular interactions like π-π stacking. researchgate.net These interactions influence the energy levels of the molecular orbitals and, therefore, the emission characteristics. Mechanical force disrupts this ordered arrangement, leading to a disordered, amorphous state where the molecules have different proximities and orientations relative to each other. This change in the local environment of the chromophores results in a shift in the fluorescence emission.
For example, certain carbazole and triphenylamine-substituted ethenes have been synthesized that are non-emissive in solution but become highly emissive in the aggregated or solid state, a phenomenon known as aggregation-induced emission (AIE). rsc.orgepa.gov These AIE-active materials can also display mechanochromism. Their emission color can be reversibly switched, for instance, between blue and green, by cycles of grinding and fuming or heating. rsc.org The high solid-state fluorescence quantum yields of these materials, in some cases up to 97.6%, make the mechanochromic effect visually distinct. rsc.orgepa.gov
The following interactive table summarizes the mechanochromic properties of some representative carbazole derivatives.
| Compound | Initial Emission Color | Emission Color after Grinding | Emission Maximum (Initial) | Emission Maximum (Ground) | Reversibility |
| Carbazole-based benzothiadiazole derivative 3 | Green | Yellow | 504 nm | 545 nm | Yes (fuming with dichloromethane) |
| Carbazole-based benzothiadiazole derivative 4 | Green | Yellow-green | 498 nm | 530 nm | Yes (fuming with dichloromethane) |
| Ph2C=CPh(9-carbazolyl) | Blue | Green | 468 nm | 495 nm | Yes (fuming/heating) |
Biological and Biomedical Research Perspectives
Investigation of Bioactivity and Therapeutic Potential
The unique structural framework of 4H-Benzo[def]carbazole and its analogs has prompted significant investigation into their biological activities, particularly in the realm of oncology. Researchers have explored the therapeutic potential of these compounds by evaluating their effects on cancer cells and their interactions with key biological macromolecules.
Derivatives of carbazole (B46965) have demonstrated notable cytotoxic effects against a variety of human cancer cell lines in laboratory settings. The evaluation of this activity is a primary step in assessing their potential as anticancer agents.
One novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), was shown to induce cytotoxicity in A549 lung cancer cells. nih.gov The study found that ECAP's mechanism involves the induction of p53-mediated apoptosis. This is achieved by reducing the expression of antioxidant proteins like Nrf2 and SOD, which leads to an increase in reactive oxygen species (ROS), subsequent DNA damage, and ultimately, programmed cell death. nih.gov
Similarly, various carbazole derivatives have been tested against breast cancer cell lines. For instance, the MCF-7 cell line, which is a model for hormone-receptor-positive breast cancer, has been a frequent target. Studies have shown that certain carbazole-based compounds can inhibit the growth of MCF-7 cells. researchgate.netnih.govmdpi.com For example, specific carbazole sulfonamide derivatives exhibited potent antiproliferative activity against MCF-7 cells, including multidrug-resistant strains. nih.gov The triple-negative breast cancer cell line, MDA-MB-231, has also been used to evaluate the cytotoxic effects of carbazole compounds. researchgate.net
The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Activity/IC50 Value | Source |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung) | Induces p53 mediated apoptosis | nih.gov |
| Carbazole Sulfonamide Derivative 15 | MCF-7/ADR (Breast) | 0.81-31.19 nM | nih.gov |
| Carbazole Derivative 10 | MCF-7 (Breast) | 6.44 µM | researchgate.net |
| PK9320 & PK9323 | MCF-7 (Breast) | Genotoxic and epigenomic effects | nih.govmdpi.com |
| Benzofuran-Chalcone Hybrid 3e | MDA-MB-231 (Breast) | 59.9% inhibition at 500 nM | researchgate.net |
To understand the mechanisms underlying the observed bioactivity, researchers employ computational methods like molecular docking. These studies simulate the interaction between a small molecule, such as a this compound derivative, and a target protein, providing insights into potential binding modes and affinities.
Janus kinases (JAKs) are a family of enzymes that play a critical role in signal transduction pathways involved in cell growth and proliferation. nih.gov Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. ccij-online.org
Molecular docking studies have been conducted to evaluate the interaction of carbazole derivatives, including this compound, with Janus kinase 3 (JAK3). ccij-online.org These theoretical analyses predict how the compounds might bind to the kinase's active site. The interaction of twenty-six different carbazole analogs with the 3pjc protein model for JAK3 was assessed. ccij-online.org The results indicated that these carbazole derivatives could interact with various amino acid residues, such as Leu828, within the protein structure. ccij-online.org
Thermodynamic parameters from these docking studies suggest that certain carbazole analogs may act as JAK3 inhibitors. ccij-online.org For example, the calculated inhibition constant (Ki) for several carbazole derivatives was found to be lower than that of known JAK3 inhibitor drugs like decernotinib and facitinib, suggesting a potentially stronger binding affinity. ccij-online.orgccij-online.org This theoretical data points to the possibility that these compounds could block JAK3 activity, thereby potentially impeding cancer cell growth. ccij-online.org
| Compound | Target Protein | Key Interacting Residues | Predicted Inhibition Constant (Ki) | Source |
| This compound (analog 26) | JAK3 (3pjc) | Leu828 | Lower than control drugs | ccij-online.org |
| Carbazole analog 2 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
| Carbazole analog 5 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
| Carbazole analog 9 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
| Carbazole analog 17 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
| Carbazole analog 18 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
| Carbazole analog 22 | JAK3 (3pjc) | Not specified | Lower than control drugs | ccij-online.orgccij-online.org |
DNA topoisomerases are crucial enzymes that manage the topological state of DNA within the cell. nih.govnih.gov Topoisomerase II (Topo II) is a particularly important target in cancer therapy because of its essential role in DNA replication in rapidly dividing cells. indiandrugsonline.org Inhibitors of this enzyme can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from functioning without causing DNA damage directly. nih.govresearchgate.net
Carbazole derivatives have been extensively studied as Topo II inhibitors. nih.govnih.govnih.gov For example, ellipticine, a natural carbazole alkaloid, is known to act by poisoning Topo II and intercalating into DNA. nih.gov More recent research has focused on symmetrically substituted carbazole derivatives as potential anticancer agents that target Topo II. nih.govresearchgate.net
Studies on compounds like 3,6-di(2-furyl)-9H-carbazole have shown that they can act as novel catalytic inhibitors of Topo II. nih.govnih.gov This particular derivative was found to selectively inhibit the DNA relaxation and decatenation activities of the Topo IIα isoform, with minimal effect on the IIβ isoform. nih.govnih.gov Molecular docking and in silico studies have further explored the binding of various carbazole derivatives to the ATPase domain of Topo II, suggesting a non-intercalative mechanism of catalytic inhibition for certain carbazole–thiosemicarbazone hybrids. These findings highlight the potential of the carbazole scaffold in developing new types of Topo II inhibitors for cancer treatment. nih.govindiandrugsonline.org
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. For carbazole analogues, SAR studies have provided valuable insights for optimizing their anticancer properties. nih.govnih.gov
Research on 5H-benzo[b]carbazoles revealed that specific structural features significantly enhance cytotoxic activity. For instance, the presence of a quinonoid substructure in one of the rings leads to a noticeable increase in potency. nih.gov Similarly, the addition of a 2-hydroxyl substituent on the ring system was also found to improve activity. Conversely, derivatives with 2-acetoxy, 2-methoxy, or unsubstituted 2-positions showed decreased potency or were inactive. nih.gov
In another series of carbazole sulfonamide derivatives, SAR studies identified compounds with potent activity in the nanomolar range against several cancer cell lines. nih.gov The analysis revealed that specific substitutions on the sulfonamide moiety and the carbazole ring were crucial for this high potency. The study also explored the creation of prodrugs to improve in vivo efficacy, demonstrating that strategic structural modifications can enhance the therapeutic potential of these compounds. nih.gov Furthermore, the flexibility of the molecular structure has been identified as a factor influencing activity, with carbazole derivatives possessing more flexible bonds generally exhibiting better inhibitory activity against cancer cells compared to those with rigid structures. frontiersin.org
Future Directions and Emerging Research Areas
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing 4H-benzo[def]carbazole and its derivatives. These innovative approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key areas of innovation include:
Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool for the synthesis of carbazole (B46965) derivatives. researchgate.netrsc.org These reactions often proceed under mild conditions, without the need for high temperatures or harsh reagents. researchgate.net For instance, carbazole-based photocatalysts have been developed to facilitate the synthesis of various organic molecules, showcasing the potential for self-catalysis within this class of compounds. rsc.org
Continuous-Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. mdpi.comuc.pt The application of continuous-flow technology to carbazole synthesis can lead to higher yields and purity, with reduced reaction times. mdpi.comuc.pt This methodology is particularly well-suited for reactions that are difficult or hazardous to conduct on a large scale in batch.
Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. organic-chemistry.org Researchers are exploring catalyst-free cyclization reactions and methods that utilize abundant and non-toxic catalysts to construct the this compound core. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles in a shorter time frame compared to conventional heating methods. researchgate.net This technique is being applied to various steps in the synthesis of carbazole derivatives. researchgate.net
| Synthetic Methodology | Key Advantages | Representative Examples |
| Photocatalysis | Mild reaction conditions, use of visible light, reduced waste | Synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles using a carbazole-based photocatalyst. rsc.org |
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise reaction control, higher yields | Fischer indole (B1671886) synthesis of tetrahydrocarbazoles. mdpi.comuc.pt |
| Catalyst-Free Reactions | Avoids toxic and expensive metal catalysts, simplified purification | Ammonium iodide-promoted indole-to-carbazole synthesis. organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Palladium-catalyzed tandem reactions for the one-pot synthesis of 9H-carbazoles. organic-chemistry.org |
Advanced Material Design and Engineering for Novel Applications
The rigid, planar structure and excellent charge-transporting properties of the this compound scaffold make it an ideal building block for a variety of advanced materials.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs due to their high triplet energy levels. mdpi.comnih.govrsc.org Research is focused on designing novel this compound-based materials with improved thermal stability, charge transport balance, and quantum efficiency. nih.govmdpi.com Fused-ring carbazole derivatives are of particular interest for achieving deep-blue emission, which is crucial for high-definition displays. rsc.orgrsc.org
Fluorescent Probes and Chemosensors: The inherent fluorescence of the this compound system can be modulated by the introduction of specific functional groups. This allows for the design of highly sensitive and selective fluorescent probes for the detection of ions, molecules, and biological analytes.
Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole nucleus makes it a suitable component for donor materials in organic solar cells. The focus is on designing this compound derivatives with tailored energy levels and broad absorption spectra to enhance the efficiency of light harvesting.
| Application Area | Desired Properties of this compound Derivatives | Recent Research Highlights |
| OLEDs | High triplet energy, good thermal stability, balanced charge transport, high photoluminescence quantum yield | Development of carbazole/benzimidazole-based bipolar host materials for efficient phosphorescent and TADF OLEDs. nih.gov Fused-ring carbazoles for deep-blue emitters. rsc.orgrsc.org |
| Fluorescent Probes | High fluorescence quantum yield, sensitivity and selectivity to target analytes, good photostability | Design of carbazole-based probes for detecting specific ions and biomolecules. |
| OPVs | Broad absorption spectrum, appropriate HOMO/LUMO energy levels, good charge mobility | Engineering of novel carbazole-based donor polymers and small molecules for improved power conversion efficiencies. |
Deepening Mechanistic Understanding of Biological Interactions
While many this compound derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action is often lacking. Future research will focus on elucidating these mechanisms to enable the rational design of more potent and selective therapeutic agents.
Key research areas include:
DNA Binding and Intercalation: The planar structure of this compound allows it to intercalate between the base pairs of DNA, a mechanism that can lead to anticancer activity. nih.gov Studies are underway to characterize the specific binding modes and sequence selectivity of different derivatives. nih.govnih.gov There is also significant interest in designing ligands that can selectively target non-canonical DNA structures like G-quadruplexes, which are implicated in cancer. nih.govbohrium.comresearchgate.net
Enzyme Inhibition: this compound derivatives have been shown to inhibit a variety of enzymes, including topoisomerases, cholinesterases, and carbonic anhydrases. nih.govnih.govacgpubs.orgresearchgate.net Future work will involve detailed kinetic studies and structural biology approaches to understand the precise interactions between the inhibitors and their target enzymes. acgpubs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the this compound core and correlating these changes with biological activity, researchers can build comprehensive SAR models. ijrpc.com These models are crucial for identifying the key structural features responsible for a desired biological effect and for guiding the design of new, more active compounds. ijrpc.com
Computational Design and High-Throughput Screening of New this compound Systems
In silico methods are becoming indispensable tools in the discovery and development of new molecules with desired properties. These computational approaches can significantly reduce the time and cost associated with traditional experimental methods.
Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations are used to predict the electronic structure, geometry, and photophysical properties of this compound derivatives. nih.govnih.govacs.org This allows for the in silico design of molecules with optimized properties for specific applications, such as OLEDs with specific emission colors or fluorescent probes with high quantum yields. nih.govnih.gov
High-Throughput Screening (HTS): HTS involves the rapid screening of large libraries of compounds for a specific biological activity. Virtual HTS, or in silico screening, uses computational methods to screen vast virtual libraries of this compound derivatives against a biological target. This can identify promising lead compounds for further experimental investigation.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. nih.govnih.gov Molecular docking is used to understand the binding modes of biologically active this compound derivatives and to guide the design of new compounds with improved binding affinity and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized this compound derivatives.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties, optimization of molecular geometries. nih.govnih.govufms.br |
| High-Throughput Screening (HTS) | Rapid identification of lead compounds from large virtual libraries. |
| Molecular Docking | Prediction of binding modes with biological targets (e.g., enzymes, DNA). nih.govnih.gov |
| QSAR | Prediction of biological activity based on chemical structure. |
Q & A
Basic Research Questions
Q. What are the common synthesis strategies for 4H-Benzo[def]carbazole derivatives?
- Methodology :
- Condensation reactions : React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Cu-mediated cyclization : Use CuI to catalyze reactions between salicylic acid and acetylenic esters in a basic medium, followed by intramolecular cyclization to form benzo[1,3]dioxin-4-one derivatives .
- Direct amidation : Treat synthesized 4H-benzo[d][1,3]dioxin-4-ones with primary amines at room temperature to produce salicylamide derivatives .
- Key considerations : Optimize reaction time (e.g., 2–24 hours), solvent polarity, and catalyst loading to improve yield and purity.
Q. How is the structural characterization of this compound derivatives performed?
- Techniques :
- NMR spectroscopy : Use and NMR to confirm molecular structure, including substituent positions and aromatic proton environments .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
- Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What methods are used to assess the biological activity of this compound derivatives?
- Protocols :
- Antimicrobial assays : Determine minimum inhibitory concentrations (MIC) against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution .
- Cytotoxicity testing : Evaluate anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Measure IC values against target enzymes (e.g., FabH in antibacterial studies) using spectrophotometric methods .
Advanced Research Questions
Q. How can experimental design optimize the heterologous expression of carbazole-degrading enzymes?
- Methodology :
- Factorial design : Use a factorial matrix to test variables like cell concentration (Abs), induction temperature (25–37°C), and time (4–24 hours) .
- Statistical validation : Analyze data with software (e.g., STATISTICA) to identify significant interactions. For example, CarAa expression improves at lower cell concentrations (Abs=0.3), 25°C, and 24-hour induction .
- Practical considerations : Avoid high temperatures (>30°C) to prevent inclusion body formation and protein denaturation .
Q. How to address contradictory data in induction conditions for recombinant protein expression?
- Resolution strategies :
- Interaction analysis : Use multivariate regression to disentangle confounding variables (e.g., time masking temperature effects) .
- Validation experiments : Perform follow-up trials under optimized conditions (e.g., CarAa at Abs=0.3, 25°C, 24 hours) to confirm reproducibility .
- Degradation monitoring : Assess proteolytic activity via SDS-PAGE and protease inhibitor screening during long inductions .
Q. What advanced analytical techniques elucidate interaction mechanisms of carbazole derivatives?
- Techniques :
- DOSY NMR : Measure molecular self-diffusion coefficients to detect intermolecular hydrogen bonding (e.g., between carbazole and DMF) .
- NOESY : Determine spatial proximity (<5 Å) between functional groups (e.g., DMF’s aldehyde H and carbazole’s N–H) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities in solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
